molecular formula C23H26N2O2S B11339426 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone

Cat. No.: B11339426
M. Wt: 394.5 g/mol
InChI Key: FKERJADIMIXHGL-UHFFFAOYSA-N
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Description

2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole core.

    Attachment of the Benzoyl Group: The benzoyl group can be attached through an acylation reaction, often using benzoyl chloride in the presence of a base.

    Addition of the 2-Methylpropoxy Group: This step involves the etherification of the benzoyl group with 2-methylpropanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and thus exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the 2-methylpropoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone

InChI

InChI=1S/C23H26N2O2S/c1-16(2)15-27-19-9-7-18(8-10-19)23(26)25-13-11-17(12-14-25)22-24-20-5-3-4-6-21(20)28-22/h3-10,16-17H,11-15H2,1-2H3

InChI Key

FKERJADIMIXHGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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